For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Bromo-4-chloropentane: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of 1-bromo-4-chloropentane. The information is intended for use by professionals in research, chemical synthesis, and drug development.
Chemical Properties
1-Bromo-4-chloropentane is a bifunctional alkyl halide, making it a versatile reagent in organic synthesis.[1] Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀BrCl | [1][2][3][4] |
| Molecular Weight | 185.49 g/mol | [1][2][3][4] |
| IUPAC Name | 1-bromo-4-chloropentane | [1][2][3] |
| CAS Number | 22212-01-7 | [3][4] |
| Appearance | Typically a colorless liquid | [2] |
| Density | ~1.2 g/cm³ | [2] |
| Boiling Point | Not specified in available literature; moderate volatility suggested | [2] |
| Canonical SMILES | CC(CCCBr)Cl | [2][3] |
| InChI | InChI=1S/C5H10BrCl/c1-5(7)3-2-4-6/h5H,2-4H2,1H3 | [1][2][3] |
| InChI Key | PELVCCWJQWFBCE-UHFFFAOYSA-N | [1][2][3] |
Chemical Structure
The structure of 1-bromo-4-chloropentane consists of a five-carbon pentane (B18724) chain with a bromine atom attached to the first carbon and a chlorine atom at the fourth position.
Caption: Chemical structure of 1-bromo-4-chloropentane.
Reactivity and Experimental Protocols
1-Bromo-4-chloropentane is a valuable bifunctional building block in organic synthesis.[1] Its reactivity is dominated by the two halogen substituents, which can undergo nucleophilic substitution and elimination reactions.[2] The bromide is a better leaving group than the chloride, allowing for selective reactions at the C-1 position under appropriate conditions.
Nucleophilic Substitution
A common reaction involving 1-bromo-4-chloropentane is nucleophilic substitution, where a nucleophile replaces one of the halogen atoms.[2] The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the substrate, nucleophile, solvent, and temperature.[2] Polar aprotic solvents generally favor the S(_N)2 pathway.[2]
Caption: Generalized workflow for an S(_N)2 reaction of 1-bromo-4-chloropentane.
Synthesis of 1-Bromo-4-chloropentane
General Experimental Protocol (Adapted from Halogen Exchange Reactions):
This protocol is a generalized procedure based on the principles of halogen exchange reactions for similar α,ω-dihaloalkanes.
Materials:
-
1,4-Dichloropentane or 1,4-Dibromopentane
-
A suitable bromide or chloride source (e.g., sodium bromide, lithium chloride)
-
Aprotic polar solvent (e.g., Dimethylformamide - DMF)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) (Optional, but can enhance reaction rate)
Procedure:
-
Reaction Setup: A stirred mixture of the starting dihaloalkane (e.g., 1,4-dichloropentane) and the halide salt (e.g., sodium bromide) is prepared in an appropriate solvent such as DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature, typically in the range of 80-120°C. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After the reaction has reached completion or equilibrium, the mixture is cooled to room temperature. The reaction mixture is then typically diluted with water and extracted with an organic solvent such as diethyl ether or ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified by fractional distillation under vacuum to yield pure 1-bromo-4-chloropentane.
A specific synthetic route has been reported with a 73% overall yield using perchloric acid and 1-chloro-cis-2,6-dimethylpiperidine in a dichloromethane/water solvent system at 0°C for 2 hours under irradiation in a sealed tube and inert atmosphere.[4]
Applications in Research and Development
1-Bromo-4-chloropentane serves as a crucial building block in advanced organic synthesis.[1] Its bifunctional nature allows it to act as a flexible spacer in the construction of more complex molecules.[1] It is utilized in various coupling reactions and for the synthesis of specialized polymers.[1] The ability to selectively react at either the bromo or chloro-substituted position makes it a valuable intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.
References
- 1. 1-Bromo-4-chloropentane Research Chemical Supplier [benchchem.com]
- 2. Buy 1-Bromo-4-chloropentane (EVT-8761552) [evitachem.com]
- 3. 1-Bromo-4-chloropentane | C5H10BrCl | CID 15416791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
